An In-depth Technical Guide to Acamprosate-d6 Calcium (CAS 1225580-94-8)
An In-depth Technical Guide to Acamprosate-d6 Calcium (CAS 1225580-94-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acamprosate-d6 Calcium, the deuterated analogue of Acamprosate Calcium, is a critical tool in the field of pharmacology and drug development, particularly in the study of alcohol use disorder (AUD). While its non-deuterated counterpart, Acamprosate, is a clinically approved medication for maintaining abstinence in alcohol-dependent patients, the deuterated form serves a more specialized role in analytical and research settings.[1][] This guide provides a comprehensive overview of the core properties of Acamprosate-d6 Calcium, from its fundamental chemical and physical characteristics to its complex pharmacological profile and its applications in modern research.
Acamprosate is a synthetic compound that is structurally similar to the endogenous amino acid homotaurine, a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and the neuromodulator taurine.[3][4] It is believed to help restore the natural balance of chemicals in the brain (neurotransmitters) that are disrupted by chronic alcohol exposure.[4][5] The introduction of deuterium atoms in Acamprosate-d6 Calcium provides a stable isotopic label, rendering it an invaluable internal standard for quantitative analyses by mass spectrometry and a tracer for pharmacokinetic studies.[1] This guide will delve into the nuanced mechanistic theories of its action, its detailed analytical applications, and provide practical, field-proven insights for its use in a laboratory setting.
Chemical and Physical Properties
Acamprosate-d6 Calcium is a white to off-white solid.[1] The deuteration of the acetyl group provides a distinct mass shift, which is fundamental to its application as an internal standard in mass spectrometry-based assays. Below is a comparative table of the key chemical and physical properties of Acamprosate Calcium and its deuterated analogue.
| Property | Acamprosate Calcium | Acamprosate-d6 Calcium |
| CAS Number | 77337-73-6 | 1225580-94-8 |
| Molecular Formula | C₁₀H₂₀CaN₂O₈S₂ | C₁₀H₁₄D₆CaN₂O₈S₂ |
| Molecular Weight | 400.48 g/mol | 406.52 g/mol |
| Appearance | White, odorless or nearly odorless crystalline powder.[3] | White to Off-white Solid.[1] |
| Solubility | Freely soluble in water; practically insoluble in absolute ethanol and dichloromethane.[3] | Slightly soluble in water.[1] |
| Melting Point | >300°C | >300°C[1] |
| Storage | Store at 20° to 25°C (68° to 77°F).[4][6] | Store at 2-8°C under an inert atmosphere.[1] |
It is noteworthy that Acamprosate Calcium can exist in different polymorphic forms, which can influence its thermodynamic stability and bioavailability.[7] While specific studies on the polymorphism of the deuterated form are not widely available, it is a factor to consider in its handling and formulation.
Pharmacological Profile
Mechanism of Action: A Complex and Evolving Picture
The precise mechanism of action of acamprosate is not yet fully understood.[3] The prevailing hypothesis centers on its ability to restore the balance between excitatory and inhibitory neurotransmission in the central nervous system, which is significantly dysregulated by chronic alcohol consumption.[][9] This is thought to be achieved through the modulation of the glutamatergic and GABAergic systems.[9]
Chronic alcohol use leads to an upregulation of the N-methyl-D-aspartate (NMDA) receptor, a key component of the excitatory glutamate system, and a downregulation of the inhibitory GABA system.[9] During alcohol withdrawal, this imbalance results in a state of neuronal hyperexcitability, contributing to symptoms like anxiety, insomnia, and craving.[10] Acamprosate is believed to counteract this by:
-
Antagonizing NMDA receptors: It is thought to dampen the excessive glutamatergic activity, thereby reducing neuronal hyperexcitability.[9]
-
Enhancing GABAergic transmission: Acamprosate may act as a GABA receptor agonist, promoting the inhibitory effects of GABA.[1][10]
However, this traditional view has been challenged by recent research suggesting that the calcium moiety of the molecule may be the primary active component.[11] Studies have shown that calcium salts alone can produce acamprosate-like effects in animal models of alcohol relapse, while the sodium salt of N-acetylhomotaurine was found to be inactive.[11] Furthermore, clinical data indicates a correlation between higher plasma calcium levels in patients treated with acamprosate and better treatment outcomes.[11] Another study proposes an additive effect , where both the N-acetylhomotaurine and the calcium moiety contribute to the dopamine-elevating properties of acamprosate in the nucleus accumbens.[12]
The following diagram illustrates the proposed dual-action mechanism of Acamprosate on the neurotransmitter systems.
Caption: Proposed dual-action mechanism of Acamprosate.
Pharmacokinetics and the Role of Deuteration
The non-deuterated form of Acamprosate exhibits low oral bioavailability, approximately 11%.[4][6][13] It is not metabolized and is excreted unchanged, primarily by the kidneys.[6][13] Co-administration with food can decrease its bioavailability.[6][14]
The primary utility of Acamprosate-d6 Calcium lies in its application in pharmacokinetic studies. The "heavy" isotopes of deuterium do not significantly alter the biological activity of the molecule but provide a distinct mass signature. This allows researchers to differentiate between the administered deuterated compound and its naturally occurring (endogenous or non-deuterated) counterpart in biological samples. This is crucial for:
-
Accurate Quantification: In bioanalytical methods, a known amount of the deuterated compound is added to a biological sample as an internal standard. The ratio of the non-deuterated drug to the deuterated standard is measured by a mass spectrometer, allowing for precise quantification of the drug concentration, compensating for any loss during sample preparation and analysis.
-
Metabolic Profiling: While Acamprosate itself is not metabolized, deuterated compounds are often used to study the metabolic pathways of other drugs. The deuterium-carbon bond is stronger than the protium-carbon bond, which can lead to a "kinetic isotope effect," slowing down metabolic reactions at the site of deuteration. This can help in identifying metabolites and understanding metabolic pathways.
Applications in Research and Drug Development
The principal application of Acamprosate-d6 Calcium is as an internal standard for the quantitative analysis of Acamprosate in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its use is critical for ensuring the accuracy, precision, and reliability of bioanalytical methods in both preclinical and clinical studies.
Experimental Protocol: Quantification of Acamprosate in Human Plasma using LC-MS/MS with Acamprosate-d6 Calcium as an Internal Standard
This protocol is a representative example and should be optimized and validated for specific laboratory conditions.
1. Materials and Reagents:
-
Acamprosate reference standard
-
Acamprosate-d6 Calcium (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Acamprosate and Acamprosate-d6 Calcium in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Acamprosate stock solution to create calibration standards ranging from approximately 5 to 1000 ng/mL.
-
Prepare a working solution of the internal standard (Acamprosate-d6 Calcium) at an appropriate concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 150 mm × 4.6 mm, 5 µm) is often suitable.[15]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Acamprosate: Monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic product ion.
-
Acamprosate-d6: Monitor the corresponding transition for the deuterated internal standard.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Acamprosate to Acamprosate-d6 Calcium against the concentration of the calibration standards.
-
Determine the concentration of Acamprosate in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the general workflow for this analytical method.
Caption: Workflow for Acamprosate quantification by LC-MS/MS.
Safety and Handling
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[16][17] Some sources also indicate suspected risk of damaging fertility or the unborn child.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[18] If handling as a powder, use in a well-ventilated area or with respiratory protection to avoid inhaling dust.[16]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[18][19] For Acamprosate-d6 Calcium specifically, storage at 2-8°C under an inert atmosphere is recommended to ensure long-term stability.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Acamprosate-d6 Calcium is an indispensable tool for researchers and scientists in the field of alcohol dependence and broader drug development. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of Acamprosate in biological matrices, which is fundamental for pharmacokinetic and bioequivalence studies. While the exact mechanism of action of its non-deuterated counterpart remains a subject of ongoing investigation, with compelling arguments for both the N-acetylhomotaurine and calcium components playing a role, the utility of Acamprosate-d6 Calcium in elucidating these and other pharmacological questions is undeniable. A thorough understanding of its chemical properties, analytical applications, and handling requirements, as outlined in this guide, is essential for its effective and safe use in a research setting.
References
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Lingford-Hughes, A. R., Welch, S., & Nutt, D. J. (2014). The clinical pharmacology of acamprosate. British journal of clinical pharmacology, 77(2), 315–323. Available from: [Link].
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Saivin, S., Hulot, T., Chabac, S., et al. (1998). Clinical pharmacokinetics of acamprosate. Clinical pharmacokinetics, 35(5), 331-345. Available from: [Link].
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Substance Abuse and Mental Health Services Administration. Chapter 2—Acamprosate. In: Incorporating Alcohol Pharmacotherapies Into Medical Practice. Rockville (MD): Substance Abuse and Mental Health Services Administration (US); 2009. (Treatment Improvement Protocol (TIP) Series, No. 49.) Available from: [Link].
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Spanagel, R., & Vengeliene, V. (2013). Drug Discovery Case History: US Spelling: The development of acamprosate as a treatment against alcohol relapse. ACS chemical neuroscience, 4(6), 921–928. Available from: [Link].
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Rezaei, M., Ramazani, A., & Gouranlou, F. (2020). Synthesis and Purification of Acamprosate Calcium and its Evaluation by RP-HPLC in Pharmaceutical Dosage Forms. Journal of Reports in Pharmaceutical Sciences, 9(1), 19-28. Available from: [Link].
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